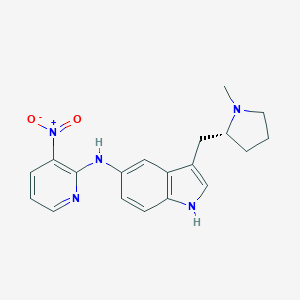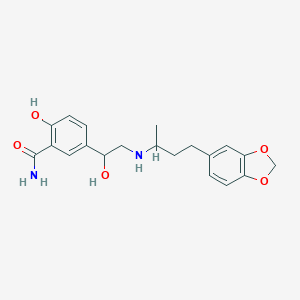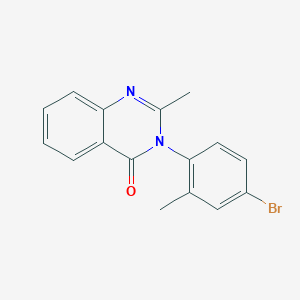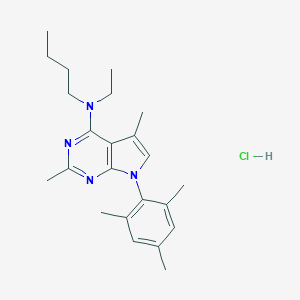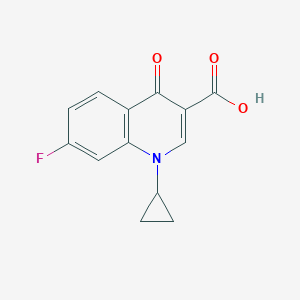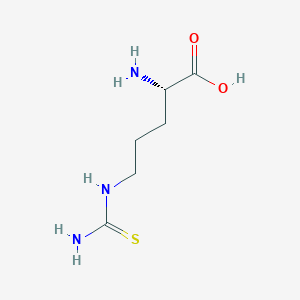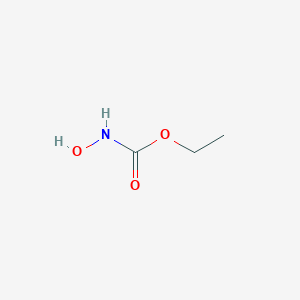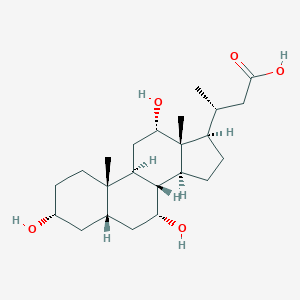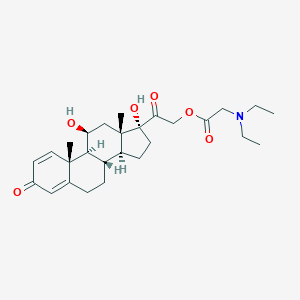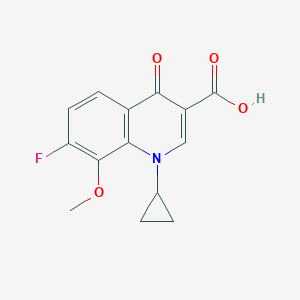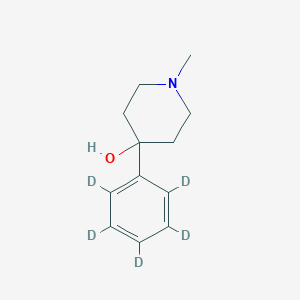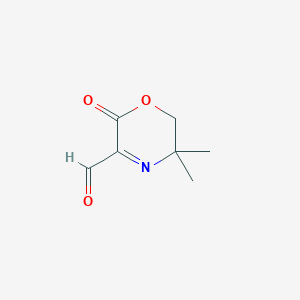
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol
描述
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol, commonly known as DMTMP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTMP belongs to the class of tetrazole-based compounds, and its synthesis involves the reaction of 2,6-dimethylphenol with sodium azide and copper sulfate.
作用机制
The mechanism of action of DMTMP is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their structure and function.
生化和生理效应
DMTMP has been shown to have a range of biochemical and physiological effects, including antioxidant and antimicrobial properties. Studies have also suggested that DMTMP may have potential as an anticancer agent, although further research is needed to confirm these findings.
实验室实验的优点和局限性
One of the primary advantages of DMTMP is its stability and ease of synthesis, making it a useful tool for a wide range of laboratory experiments. However, DMTMP can be toxic in high concentrations, and its effects on biological systems are not well understood, making it important to use caution when handling and working with this compound.
未来方向
There are several potential future directions for research on DMTMP, including further studies on its mechanism of action and potential applications in medicine and biotechnology. Additionally, research is needed to better understand the toxicity and safety of DMTMP, particularly in the context of its potential use as a therapeutic agent.
科学研究应用
DMTMP has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the primary applications of DMTMP is as a ligand for metal ions in coordination chemistry. DMTMP has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, making it a useful tool for metal ion detection and separation.
属性
CAS 编号 |
152665-33-3 |
|---|---|
产品名称 |
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol |
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-4-8(5-7(2)9(6)15)10-11-13-14(3)12-10/h4-5,15H,1-3H3 |
InChI 键 |
SYBBZSRVBRTILW-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=C2NN(N=N2)C)C=C(C1=O)C |
SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
同义词 |
5-(3,5-dimethyl-4-hydroxyphenyl)-2-methyltetrazole WIN 58768 WIN-58768 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

